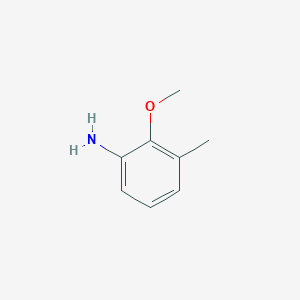

2-Methoxy-3-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMLJHAHJVYPRAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495171 | |

| Record name | 2-Methoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-30-2 | |

| Record name | 2-Methoxy-3-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Methoxy-3-methylaniline

CAS Number: 18102-30-2

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Methoxy-3-methylaniline, a significant chemical intermediate in organic synthesis. The document outlines its chemical and physical properties, safety information, a plausible synthetic route, and its potential applications, particularly in the field of drug discovery and development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (CAS: 18102-30-2) | 3-Methoxy-2-methylaniline (CAS: 19500-02-8) | 2-Methoxy-N-methylaniline (CAS: 10541-78-3) |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol [1] | 137.18 g/mol [2] | 137.18 g/mol [3] |

| Melting Point | Data not available | 27-28 °C | 30-34 °C |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Safety and Hazard Information

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is considered harmful if swallowed and may cause an allergic skin reaction.[3]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin sensitization (Category 1) | H317: May cause an allergic skin reaction |

Precautionary Measures:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Wear protective gloves.

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Wash contaminated clothing before reuse.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. Therefore, this compound can be synthesized from 2-methoxy-3-methylnitrobenzene. The following is a general experimental protocol based on the synthesis of a similar compound, 3-methoxy-2-methylaniline.

Experimental Protocol: Synthesis of this compound via Reduction of 2-methoxy-3-methylnitrobenzene

Materials:

-

2-methoxy-3-methylnitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

Procedure:

-

In a suitable reaction vessel, dissolve 2-methoxy-3-methylnitrobenzene in methanol.

-

Carefully add 10% Palladium on carbon to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

-

Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A plausible synthetic workflow for the preparation of this compound.

Applications in Drug Development

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceutical compounds. While specific drugs directly utilizing this compound as a starting material are not prominently documented in publicly available literature, its structural motif is of interest to medicinal chemists. The methoxy and methyl substitutions on the aniline ring can influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule, such as its metabolic stability, binding affinity to biological targets, and solubility.

Isomers of this compound, such as 3-methoxy-2-methylaniline, are known to be used in the preparation of indoles, indazoles, and quinoline-based antiviral agents. This suggests that this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents in similar or different drug classes.

Biological Signaling Pathways

Currently, there is no available information in the scientific literature detailing the direct involvement of this compound in any specific biological signaling pathways. As a chemical intermediate, it is more likely to be a precursor to a biologically active molecule rather than possessing intrinsic biological activity itself. The final synthesized compound, for which this compound is a building block, would be the entity designed to interact with specific biological targets and modulate signaling pathways.

Diagram 2: General Workflow for Drug Discovery

Caption: A generalized workflow illustrating the use of a chemical intermediate in drug discovery.

Spectral Data

Detailed experimental spectral data for this compound is not widely available. However, based on its structure, the following characteristic spectral features can be predicted.

Table 3: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (multiplets in the range of 6.5-7.5 ppm)- Methoxy protons (singlet around 3.8 ppm)- Methyl protons (singlet around 2.2 ppm)- Amine protons (broad singlet, chemical shift can vary) |

| ¹³C NMR | - Aromatic carbons (peaks in the range of 110-150 ppm)- Methoxy carbon (peak around 55 ppm)- Methyl carbon (peak around 15-20 ppm) |

| FT-IR (cm⁻¹) | - N-H stretching (two bands for primary amine, ~3300-3500)- C-H aromatic stretching (~3000-3100)- C-H aliphatic stretching (~2850-3000)- C=C aromatic stretching (~1450-1600)- C-N stretching (~1250-1350)- C-O stretching (~1000-1300) |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 137 |

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. Further experimental investigation is warranted to fully characterize its physical properties and explore its potential in the synthesis of novel compounds.

References

Technical Guide: Synthesis and Purification of 2-Methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2-Methoxy-3-methylaniline, a valuable substituted aniline intermediate in pharmaceutical and chemical research. This document details a reliable two-step synthetic pathway, including specific experimental protocols and purification strategies, to obtain the target compound with high purity.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with the methylation of 3-methyl-2-nitrophenol, followed by the catalytic hydrogenation of the resulting intermediate, 1-methoxy-2-methyl-3-nitrobenzene. This pathway is robust and generally provides good yields.

Caption: Synthetic and purification workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methoxy-2-methyl-3-nitrobenzene (Methylation)

This procedure details the methylation of the phenolic hydroxyl group of 3-methyl-2-nitrophenol using dimethyl sulfate as the methylating agent.

Materials:

-

3-methyl-2-nitrophenol

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-nitrophenol in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-3 hours to ensure complete reaction.

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-methoxy-2-methyl-3-nitrobenzene.

Step 2: Synthesis of this compound (Reduction)

This protocol describes the reduction of the nitro group of 1-methoxy-2-methyl-3-nitrobenzene to an amino group via catalytic hydrogenation.

Materials:

-

1-Methoxy-2-methyl-3-nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-

Celite® or diatomaceous earth

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve the crude 1-methoxy-2-methyl-3-nitrobenzene in methanol or ethanol in a suitable hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the reaction vessel and connect it to a hydrogen gas source.

-

Evacuate the vessel and purge with hydrogen gas several times to remove any air.

-

Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 3-6 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of the alcohol solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product from the reduction step can be purified to a high degree using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass chromatography column

-

Collection tubes

-

TLC plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

-

Collect fractions and monitor the separation by TLC. The desired product should be visualized under a UV lamp.

-

Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield the purified this compound as a liquid or low-melting solid.

Caption: Detailed workflow for the purification of this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and key physical properties of the compounds involved.

Table 1: Synthesis Parameters and Expected Yields

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield | Purity (crude) |

| 1 | Methylation | Dimethyl Sulfate, NaOH | Reflux, 2-3 h | 85-95% | >90% |

| 2 | Reduction | H₂, 10% Pd/C | RT, 1-3 atm, 3-6 h | >95% | >90% |

| 3 | Purification | Silica Gel Chromatography | Hexane/EtOAc gradient | 80-90% (recovery) | >98% |

Table 2: Physical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (Expected) |

| 3-Methyl-2-nitrophenol | C₇H₇NO₃ | 153.14 | Yellow solid | ¹H NMR: Ar-H, CH₃, OH signals |

| 1-Methoxy-2-methyl-3-nitrobenzene | C₈H₉NO₃ | 167.16 | Yellow oil/solid | ¹H NMR: Ar-H, OCH₃, CH₃ signals |

| This compound | C₈H₁₁NO | 137.18 | Colorless to pale yellow liquid | ¹H NMR: Ar-H, NH₂, OCH₃, CH₃ signals |

Spectral Analysis of 2-Methoxy-3-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-Methoxy-3-methylaniline (C₈H₁₁NO, Molar Mass: 137.18 g/mol ). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also outlines standardized experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of isomeric and related aromatic amines.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8-7.2 | Multiplet | 3H | Aromatic protons (H4, H5, H6) |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~3.7 (broad) | Singlet | 2H | Amine protons (-NH₂) |

| ~2.2 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C2 (quaternary, attached to -OCH₃) |

| ~135-140 | C1 (quaternary, attached to -NH₂) |

| ~120-130 | Aromatic CH carbons (C4, C5, C6) |

| ~115-120 | C3 (quaternary, attached to -CH₃) |

| ~55-60 | Methoxy carbon (-OCH₃) |

| ~15-20 | Methyl carbon (-CH₃) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Doublet | N-H stretching (primary amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-OCH₃, -CH₃) |

| 1620-1580 | Strong | N-H bending (scissoring) |

| 1500-1400 | Strong | Aromatic C=C stretching |

| 1250-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1050-1000 | Medium | Aryl-O stretching (symmetric) |

| 850-750 | Strong | C-H out-of-plane bending (aromatic substitution pattern) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 137 | High | [M]⁺ (Molecular ion) |

| 122 | High | [M - CH₃]⁺ |

| 107 | Medium | [M - OCH₃]⁺ or [M - NH₂ - CH₃]⁺ |

| 94 | Medium | [M - CH₃ - CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of aromatic amines like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet (for solids): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.

-

The instrument will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups present in this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile molecules and provides characteristic fragmentation patterns.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions against their m/z values.

-

Data Interpretation: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a synthesized aromatic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of this compound.

A Technical Guide to the Solubility of 2-Methoxy-3-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the solubility profile of 2-methoxy-3-methylaniline in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document provides a comprehensive qualitative assessment based on the known solubility characteristics of structurally related compounds, including aniline, toluidine, and anisidine. Furthermore, this guide furnishes a detailed, generalized experimental protocol for the quantitative determination of solubility, which can be readily adapted for this compound. A conceptual diagram illustrating the key molecular factors influencing the solubility of substituted anilines is also presented to provide a theoretical framework for solubility prediction and solvent selection.

Introduction

This compound, a substituted aromatic amine, is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, formulation, and drug delivery system design. Understanding the solubility behavior of this compound is paramount for its effective utilization in research and development.

This guide aims to provide a foundational understanding of the solubility of this compound by leveraging data from analogous compounds and to equip researchers with the necessary methodology to determine its precise solubility quantitatively.

Qualitative Solubility Profile

Based on the general principles of solubility ("like dissolves like") and the reported solubility of similar aromatic amines, a qualitative solubility profile for this compound can be inferred.[1][2][3][4]

Molecular Structure and Polarity:

This compound possesses a moderately polar amino group (-NH₂) and a methoxy group (-OCH₃), which can participate in hydrogen bonding. However, the presence of the nonpolar benzene ring and the methyl group (-CH₃) contributes significantly to the molecule's hydrophobic character.[5][6] This amphiphilic nature dictates its solubility in a range of organic solvents.

Expected Solubility:

-

High Solubility: The compound is expected to be highly soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like alcohols (methanol, ethanol).[7][8] It is also likely to be very soluble in halogenated solvents like dichloromethane and chloroform.[3]

-

Good to Moderate Solubility: Good to moderate solubility is anticipated in ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).[5][9]

-

Lower Solubility: Solubility is expected to be lower in nonpolar aromatic solvents like toluene and benzene, and even more so in nonpolar aliphatic hydrocarbons such as hexane and cyclohexane.[5][8]

-

Insoluble in Water: Like most aromatic amines, this compound is expected to be poorly soluble in water due to the dominance of the hydrophobic phenyl ring.[10][11]

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding capability of the amino and methoxy groups with the solvent.[8] |

| Halogenated | Dichloromethane, Chloroform | High | Favorable dipole-dipole interactions.[3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good to Moderate | Moderate polarity and ability to act as hydrogen bond acceptors.[5] |

| Esters | Ethyl acetate | Good to Moderate | Moderate polarity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | Primarily van der Waals interactions with the aromatic ring; the polar groups limit miscibility.[5] |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Low | The polarity of the amino and methoxy groups is too high for significant interaction with nonpolar aliphatic solvents. |

| Water | H₂O | Insoluble | The large hydrophobic benzene ring and methyl group outweigh the hydrogen bonding potential of the amino and methoxy groups.[10][11] |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized "shake-flask" method for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature. This method is widely accepted for its reliability and reproducibility.[7][12]

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a screw-capped vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Methodology for UV-Vis Spectrophotometry:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

-

Visualization of Factors Influencing Solubility

The solubility of a substituted aniline like this compound in an organic solvent is a result of the interplay between various molecular and solvent properties. The following diagram, generated using Graphviz, illustrates these logical relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a robust qualitative understanding of its solubility can be derived from the principles of physical organic chemistry and data from analogous structures. The compound is predicted to be highly soluble in polar organic solvents and poorly soluble in nonpolar solvents and water. For applications requiring precise solubility values, the provided experimental protocol offers a reliable methodology for their determination. The interplay of the functional groups on the aniline ring and the properties of the solvent ultimately governs the extent of solubility, a concept visualized in the provided diagram. This guide serves as a valuable resource for researchers and professionals in navigating the practical aspects of working with this compound.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. quora.com [quora.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. Anisidine [drugfuture.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. m-Anisidine CAS#: 536-90-3 [m.chemicalbook.com]

- 12. quora.com [quora.com]

Technical Guide: Physicochemical Properties of 2-Methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-Methoxy-3-methylaniline (CAS Number: 18102-30-2). Due to the limited availability of experimental data in publicly accessible literature, this document focuses on the established methodologies for determining its melting and boiling points.

Chemical Identity and Properties

A summary of the known identifiers and computed properties for this compound is presented in the table below. This information is crucial for sample identification and for theoretical modeling of its behavior.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 18102-30-2 | Sigma-Aldrich, PubChem[1] |

| Molecular Formula | C8H11NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Physical Form | Liquid or Solid or Semi-solid | Sigma-Aldrich |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Experimental Protocols for Physical Property Determination

Accurate determination of the melting and boiling points is essential for the purification, handling, and quality control of chemical substances. The following are standard, validated laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is crystalline and completely dry. If necessary, grind the sample to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Pack the dry powder into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to estimate the melting range.

-

For an accurate measurement, heat the block rapidly to about 15-20°C below the estimated melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The recorded melting point should be reported as a range.

Boiling Point Determination: Thiele Tube Method

For liquid samples, the Thiele tube method provides a simple and effective means of determining the boiling point, requiring only a small amount of the substance.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heat source (e.g., Bunsen burner)

-

Heating oil (e.g., mineral oil)

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with liquid this compound.

-

Assembly:

-

Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in a Thiele tube filled with a suitable heating oil. The oil level should be high enough to cover the sample.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a small flame. The design of the tube will ensure uniform heating of the oil through convection.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point.

-

-

Recording the Boiling Point:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.

-

The temperature at this exact moment is the boiling point of the liquid. Record this temperature.

-

References

Chemical structure and IUPAC name of 2-Methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-methylaniline is a substituted aniline derivative with potential applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and chemical industries. Its specific substitution pattern offers a unique combination of steric and electronic properties that can be exploited in the design of novel compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a plausible synthetic route, and its role as a precursor in drug discovery workflows.

Chemical Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure is characterized by a benzene ring substituted with a methoxy group at position 2, a methyl group at position 3, and an amino group at position 1.

The structure can be represented by the following SMILES string: CC1=C(C(=CC=C1)N)OC.[1]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=CC=C1)N)OC | [1] |

| InChI Key | FMLJHAHJVYPRAV-UHFFFAOYSA-N | [1] |

| CAS Number | 18102-30-2 | [1] |

| Physical Form | Liquid or Solid or Semi-solid | A supplier |

| Purity | 97% | A supplier |

| Storage Temperature | 2-8°C, sealed in dry, dark place | A supplier |

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and protocols for structurally similar isomers. The most common approach involves the reduction of the corresponding nitroaromatic compound.

Hypothetical Synthesis of this compound

This protocol is illustrative and should be adapted and optimized for specific laboratory conditions.

Step 1: Nitration of 2-methylanisole

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, cool 2-methylanisole in a mixture of concentrated sulfuric and nitric acid at a low temperature (typically below 10°C) using an ice bath.

-

Nitration: Slowly add the nitrating mixture to the 2-methylanisole while maintaining the low temperature and stirring vigorously. The reaction is highly exothermic and requires careful control of the addition rate.

-

Work-up: After the addition is complete, allow the reaction to stir for a specified time before pouring it onto crushed ice. The nitro-substituted product, 1-methoxy-2-methyl-3-nitrobenzene, should precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of 1-methoxy-2-methyl-3-nitrobenzene

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 1-methoxy-2-methyl-3-nitrobenzene in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a reduction catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride in the presence of a strong acid.

-

Reduction: If using catalytic hydrogenation, purge the system with hydrogen gas and allow the reaction to proceed under a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. If using a metal/acid system, the reaction may require heating.

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Purification: The final product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Caption: Hypothetical two-step synthesis of this compound.

Role in Drug Discovery and Development

Based on available information, this compound is not known to have direct biological activity or a role in specific signaling pathways. Instead, its value in the life sciences is primarily as a chemical intermediate or building block for the synthesis of more complex, biologically active molecules. Substituted anilines are common pharmacophores found in a wide range of therapeutic agents.

The workflow below illustrates the general role of such a building block in a typical drug discovery pipeline.

Caption: Generalized workflow for the use of a building block in drug discovery.

Conclusion

This compound is a chemical compound with defined structural and basic physicochemical properties. While specific experimental data on some of its properties and a dedicated synthesis protocol are lacking in the current literature, its primary utility for researchers lies in its potential as a synthetic intermediate. For professionals in drug development, it represents a potential starting material for the generation of novel compound libraries aimed at discovering new therapeutic agents. Further research into its synthesis and reactivity will be beneficial for its practical application in organic and medicinal chemistry.

References

A Technical Guide to 2-Methoxy-3-methylaniline for Research Applications

Introduction: 2-Methoxy-3-methylaniline (CAS No. 18102-30-2) is a substituted aniline derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern makes it a key intermediate for the development of complex molecules, particularly in the pharmaceutical and agrochemical industries. Aniline scaffolds are prevalent in drug discovery, but their metabolic pathways are a critical consideration for researchers.[1][2] This guide provides an in-depth overview of commercial suppliers, physicochemical properties, relevant experimental protocols, and the biological context for researchers and drug development professionals working with this compound.

Commercial Suppliers and Availability

The procurement of high-quality starting materials is crucial for reproducible research. This compound is available from several commercial suppliers, typically synthesized for research and development purposes. The table below summarizes key purchasing information from various vendors.

| Supplier | Brand/Partner | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | Ambeed, Inc. | 18102-30-2 | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g[3] |

| ESSLAB | HPC Standards | 18102-30-2 | N/A | 100 mg[4] |

Note: Availability and pricing are subject to change. Researchers should consult the respective supplier websites for the most current information.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and handling requirements is essential for laboratory safety and experimental design.

Properties

The fundamental physicochemical properties of this compound are detailed below, compiled from supplier data and chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C₈H₁₁NO | PubChem[5] |

| Molecular Weight | 137.18 g/mol | PubChem[5] |

| CAS Number | 18102-30-2 | PubChem[5] |

| Physical Form | Liquid or Solid or Semi-solid | Sigma-Aldrich[3] |

| Storage Temperature | 2-8 °C, sealed in dry, dark place | Sigma-Aldrich[3] |

Safety and Handling

Based on Safety Data Sheets (SDS) for structurally related aniline compounds, this compound should be handled with care.

-

Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7] Some aniline derivatives are considered toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged exposure.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6] Use a suitable respirator if ventilation is inadequate.

-

Handling: Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[6][7] Avoid breathing dust, fumes, gas, mist, or vapors.[6] Wash hands thoroughly after handling and do not eat, drink, or smoke when using this product.[7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

Experimental Protocols and Synthesis

While specific protocols for this compound are proprietary, a general and widely applicable synthetic route for producing substituted anilines involves the reduction of the corresponding nitroaromatic compound. This method is frequently cited in chemical literature for analogous compounds.[10][11][12]

General Protocol: Reduction of 2-Methoxy-3-methyl-1-nitrobenzene

This procedure is illustrative and should be adapted and optimized for specific laboratory conditions and scale.

-

Reaction Setup: To a solution of the precursor, 2-methoxy-3-methyl-1-nitrobenzene (1.0 equivalent), in a suitable solvent such as methanol (MeOH) or ethanol (EtOH), add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 0.01-0.05 equivalents).[11][12][13]

-

Hydrogenation: The reaction mixture is stirred at room temperature under a hydrogen (H₂) atmosphere. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a dedicated hydrogenation apparatus for larger scales.[11][12][13]

-

Monitoring: The reaction progress should be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is completely consumed. This typically takes 3-6 hours.[11][13]

-

Workup: Upon completion, the reaction mixture is carefully filtered through a pad of Celite or diatomaceous earth to remove the Pd/C catalyst. The filter cake should be washed with additional solvent (e.g., methanol) to ensure complete recovery of the product.[10][11]

-

Isolation: The combined filtrates are concentrated under reduced pressure to yield the crude this compound.

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel to afford the final, high-purity product.

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Development and Metabolic Considerations

Aniline derivatives are foundational scaffolds in medicinal chemistry, serving as precursors for a vast array of pharmaceuticals used to treat conditions ranging from cancer to infectious diseases.[1] However, the aniline motif is also recognized as a "structural alert" in drug development.[2] This is due to its propensity to undergo metabolic activation, primarily by Cytochrome P450 (CYP450) enzymes in the liver.

This metabolic process can lead to the formation of highly reactive, electrophilic species such as quinone-imines. These reactive metabolites can covalently bind to cellular macromolecules, including proteins, which can lead to idiosyncratic adverse drug reactions (IADRs) and potential toxicity.[2] Understanding this pathway is critical for any research involving aniline-based compounds intended for therapeutic use.

Caption: Metabolic pathway of anilines leading to potential toxicity.

References

- 1. echemi.com [echemi.com]

- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 18102-30-2 [sigmaaldrich.com]

- 4. esslabshop.com [esslabshop.com]

- 5. This compound | C8H11NO | CID 12377254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.leyan.com [file.leyan.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cpachem.com [cpachem.com]

- 10. 3-Methoxy-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. guidechem.com [guidechem.com]

- 13. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 2-Methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-Methoxy-3-methylaniline, a key intermediate in various synthetic applications. This document outlines the fundamental principles of TGA, a detailed experimental protocol for the analysis of this specific aromatic amine, and a representative data interpretation, offering valuable insights into its thermal stability and decomposition profile.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a powerful thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method provides critical information about the physical and chemical properties of materials, including thermal stability, decomposition kinetics, and composition.[1] A standard TGA instrument consists of a high-precision balance, a furnace, a sample platform, and a purge gas system to control the sample's environment.[2]

Hypothetical Thermogravimetric Data for this compound

| Parameter | Value | Unit |

| Sample Weight | 5.0 | mg |

| Heating Rate | 10 | °C/min |

| Purge Gas | Nitrogen | - |

| Gas Flow Rate | 30 | mL/min |

| Decomposition Stage 1 | ||

| Onset Temperature (T_onset) | ~180 | °C |

| Peak Decomposition Temp (T_peak) | ~210 | °C |

| Weight Loss | ~35 | % |

| Decomposition Stage 2 | ||

| Onset Temperature (T_onset) | ~300 | °C |

| Peak Decomposition Temp (T_peak) | ~350 | °C |

| Weight Loss | ~55 | % |

| Final Residue at 600 °C | ~10 | % |

Note: This data is representative and intended for illustrative purposes. Actual experimental values may vary.

Interpretation of Thermal Decomposition

The hypothetical TGA curve of this compound would likely exhibit a multi-stage decomposition process. The initial weight loss, commencing at approximately 180 °C, can be attributed to the cleavage and volatilization of the methoxy and methyl groups from the aromatic ring. The subsequent major weight loss stage, starting around 300 °C, would correspond to the degradation of the aniline core structure. The final residue at high temperatures typically consists of stable carbonaceous material.

Detailed Experimental Protocol for TGA of this compound

This protocol outlines the steps for conducting a thermogravimetric analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer is required. The instrument should be equipped with a sensitive microbalance and a furnace capable of reaching at least 800 °C.[2]

4.2. Sample Preparation

-

Ensure the this compound sample is homogenous. If necessary, gently grind the sample to a fine powder.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina).[3] The sample should be spread thinly and evenly across the bottom of the crucible to ensure uniform heating.[3]

4.3. TGA Instrument Setup and Measurement

-

Place the sample crucible onto the TGA balance.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

Program the temperature to ramp from the initial temperature to a final temperature of approximately 600-800 °C at a constant heating rate of 10 °C/min.

-

Select an inert atmosphere, such as nitrogen or argon, with a consistent purge gas flow rate of 20-50 mL/min to remove any gaseous decomposition products.[2][4]

-

Initiate the experiment and record the sample mass as a function of temperature.[1]

-

After the experiment, allow the instrument to cool down before removing the sample residue.

-

Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures, as well as the percentage of weight loss at each stage.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the thermogravimetric analysis of this compound.

Caption: Experimental workflow for Thermogravimetric Analysis.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By following a standardized experimental protocol, researchers can obtain reliable data on its thermal stability and decomposition profile. This information is crucial for understanding the material's behavior under thermal stress, which is essential for its application in drug development and other scientific research areas. While the data presented here is hypothetical, it provides a solid foundation for what to expect during the experimental analysis of this compound.

References

Technical Guide: Elucidation of the Crystal Structure of 2-Methoxy-3-methylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies involved in determining the crystal structure of the organic compound 2-Methoxy-3-methylaniline. As of the date of this publication, a definitive experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, this guide focuses on the established experimental protocols and theoretical considerations that would be employed for such a determination. The content herein is intended to serve as a practical guide for researchers undertaking the crystallographic analysis of this and similar aniline derivatives.

Introduction

This compound (C₈H₁₁NO) is an aromatic amine with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. A detailed understanding of its three-dimensional molecular structure and intermolecular interactions in the solid state is crucial for predicting its physicochemical properties, such as solubility, stability, and polymorphism, which are critical parameters in drug development and materials science.

This guide outlines the typical workflow for the determination of the crystal structure of a small organic molecule like this compound, from single-crystal growth to structure solution and refinement.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for selecting appropriate solvents and conditions for crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| CAS Number | 18102-30-2 | PubChem[1] |

| Appearance | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of this compound would follow a well-established series of experimental steps. The logical flow of this process is illustrated in the diagram below.

Detailed Experimental Protocols

The following sections describe the detailed methodologies for the key experiments involved in the crystal structure determination of this compound.

Synthesis and Purification

A pure sample of this compound is a prerequisite for growing high-quality single crystals. The synthesis would typically involve the reduction of the corresponding nitro compound, 2-methoxy-3-nitroanisole. The crude product would then be purified using a suitable technique such as column chromatography or distillation to achieve a purity of >98%.

Single-Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. Several crystallization techniques would be systematically employed:

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) would be left in a loosely covered container to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound would be placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature would be slowly cooled to induce crystallization.

The choice of solvents and techniques would be guided by the solubility of the compound, which would be determined through preliminary screening experiments.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer head and placed in the X-ray beam of a single-crystal X-ray diffractometer. Data collection would typically be performed under a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and potential crystal degradation.

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, would be used to collect a series of diffraction images as the crystal is rotated. The data collection strategy would be optimized to ensure a complete and redundant dataset is obtained.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. The crystal structure would then be solved using direct methods or Patterson methods, which would provide an initial model of the molecular structure.

This initial model would be refined against the experimental data using full-matrix least-squares methods. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms would typically be located from the difference Fourier map and refined isotropically.

Structure Validation and Data Deposition

The final refined crystal structure would be validated using software such as PLATON or CheckCIF to ensure its geometric and crystallographic reasonability. The final structural data would then be deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), to obtain a unique deposition number and make the data publicly available.

Concluding Remarks

While an experimental crystal structure for this compound is not currently available, this guide provides a comprehensive overview of the standard methodologies that would be employed for its determination. The successful application of these protocols would yield valuable insights into the solid-state conformation and packing of this molecule, which would be of significant interest to researchers in the fields of medicinal chemistry and materials science. The elucidation of this crystal structure would enable a deeper understanding of its structure-property relationships and facilitate its potential applications.

References

Reactivity Profile of the Amino Group in 2-Methoxy-3-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-methoxy-3-methylaniline. The presence of an ortho-methoxy and a meta-methyl group on the aniline ring significantly influences the nucleophilicity, basicity, and overall reactivity profile of the amino functionality through a combination of electronic and steric effects. This document summarizes key physicochemical properties, predicted reactivity data, and provides generalized experimental protocols for common transformations involving the amino group. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, where an understanding of the nuanced reactivity of substituted anilines is critical for molecular design and synthesis.

Introduction

Substituted anilines are fundamental building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The reactivity of the amino group is paramount to their synthetic utility and is intricately modulated by the nature and position of substituents on the aromatic ring. In this compound, the amino group is flanked by an ortho-methoxy group and a meta-methyl group, creating a unique electronic and steric environment that dictates its chemical behavior. Understanding this reactivity profile is essential for predicting reaction outcomes, optimizing reaction conditions, and designing novel synthetic routes.

Physicochemical and Predicted Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | PubChem[1] |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| CAS Number | 18102-30-2 | PubChem[1] |

| Predicted pKa | ~4.0 - 4.5 | Inferred from analogs and prediction tools[2][3][4] |

| Predicted logP | ~1.5 - 2.0 | Inferred from analogs and prediction tools |

Analysis of Substituent Effects on Amino Group Reactivity

The reactivity of the amino group in this compound is governed by the interplay of the electronic and steric effects of the ortho-methoxy and meta-methyl substituents.

Electronic Effects

-

Ortho-Methoxy Group : The methoxy group at the ortho position exerts two opposing electronic effects:

-

-I (Inductive) Effect : Oxygen is more electronegative than carbon, leading to an electron-withdrawing inductive effect that decreases the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity.

-

+M (Mesomeric) Effect : The lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This effect enhances the electron density on the nitrogen, increasing its basicity and nucleophilicity. In the case of an ortho-substituent, the +M effect can directly influence the amino group.

-

-

Meta-Methyl Group : The methyl group at the meta position primarily exerts a weak:

-

+I (Inductive) Effect : The methyl group is electron-donating, which slightly increases the electron density on the aromatic ring and, consequently, on the amino group, thus slightly enhancing its basicity.

-

Hyperconjugation : This is another electron-donating effect that contributes to a minor increase in electron density on the ring.

-

The net electronic effect is a balance of these competing influences. Generally, the +M effect of the methoxy group is significant, but its activating nature is somewhat tempered by its -I effect. The meta-methyl group provides a modest increase in electron density.

Steric Effects (Ortho Effect)

The ortho-methoxy group introduces significant steric hindrance around the amino group. This "ortho effect" can:

-

Inhibit Protonation : The bulkiness of the methoxy group can sterically hinder the approach of a proton to the lone pair of the amino group, leading to a decrease in basicity compared to what would be expected based on electronic effects alone.

-

Hinder Reactions : The steric bulk can also impede the approach of electrophiles and reagents, potentially slowing down reaction rates for processes like acylation, alkylation, and diazotization. This steric hindrance can also influence the regioselectivity of electrophilic aromatic substitution reactions on the ring.

Predicted Reactivity Profile

Based on the analysis of substituent effects, the following reactivity profile for the amino group of this compound can be predicted:

| Reaction Type | Predicted Reactivity | Rationale |

| Basicity | Moderately Basic | The electron-donating +M effect of the ortho-methoxy group and the +I effect of the meta-methyl group increase basicity. However, the -I effect of the methoxy group and significant steric hindrance from the ortho-substituent will decrease the basicity. The net effect is likely a basicity slightly lower than or comparable to aniline. |

| Nucleophilicity | Moderate | Similar to basicity, the electronic effects enhance nucleophilicity, but steric hindrance will be a major factor in reactions with bulky electrophiles, reducing the reaction rate. |

| Acylation | Feasible, may require forcing conditions | The amino group is sufficiently nucleophilic to undergo acylation. However, due to steric hindrance from the ortho-methoxy group, the reaction may be slower than for unhindered anilines and might require a more reactive acylating agent or a catalyst. |

| Alkylation | Feasible, potential for over-alkylation | Similar to acylation, the reaction is possible but may be sterically hindered. Over-alkylation to form secondary and tertiary amines is a common side reaction with anilines. |

| Diazotization | Feasible, requires careful temperature control | The amino group can be converted to a diazonium salt. The presence of electron-donating groups can stabilize the diazonium salt to some extent, but the reaction must be carried out at low temperatures (0-5 °C) to prevent decomposition. |

| Electrophilic Aromatic Substitution | Activated ring, ortho/para directing | The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. The methoxy group is also an ortho, para-director, and the methyl group is a weak ortho, para-director. The positions para to the amino group (position 5) and ortho to the amino group (position 6) are the most likely sites for substitution, with steric hindrance from the existing substituents playing a role in the regiochemical outcome. |

Key Reactions and Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are generalized procedures for key reactions involving the amino group of substituted anilines. These should be adapted and optimized for the specific substrate.

N-Acylation (Acetylation)

Objective: To protect the amino group or synthesize an amide derivative.

Reaction Scheme:

Experimental Protocol:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution with stirring. If necessary, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) can be added.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diazotization and Sandmeyer Reaction

Objective: To convert the amino group into other functionalities (e.g., -Cl, -Br, -CN) via a diazonium salt intermediate.[5][6]

Reaction Scheme:

-

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N₂]⁺X⁻ + NaX + 2H₂O

-

Sandmeyer Reaction: [Ar-N₂]⁺X⁻ + CuX → Ar-X + N₂ + Cu⁺

Experimental Protocol:

-

Amine Solution: Suspend or dissolve this compound (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., 3M HCl or H₂SO₄, ~3 eq). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, keeping the temperature strictly between 0 and 5 °C.

-

Monitoring: The completion of diazotization can be checked by testing for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, CuCN, ~1.2 eq) in the corresponding concentrated acid. Cool this mixture to 0-5 °C.

-

Coupling: Slowly add the cold diazonium salt solution to the stirred copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes.

-

Work-up and Isolation: The product can be isolated by steam distillation or solvent extraction. The organic extract is then washed, dried, and the solvent is removed. The crude product is purified by distillation or chromatography.

Conclusion

The reactivity of the amino group in this compound is a nuanced interplay of electronic and steric factors. The ortho-methoxy group, in particular, plays a dual role, electronically activating the ring while sterically hindering the amino group. The meta-methyl group provides a modest electronic enhancement. This leads to a moderately basic and nucleophilic amine that can undergo a range of typical aniline reactions, although potentially at slower rates and requiring optimized conditions compared to less hindered analogs. This technical guide provides a predictive framework and generalized experimental approaches to aid researchers in the successful utilization of this compound as a versatile building block in their synthetic endeavors. Further experimental investigation is warranted to quantify the reactivity parameters and refine the reaction protocols for this specific, and potentially valuable, synthetic intermediate.

References

An In-depth Technical Guide to the Electronic Properties of 2-Methoxy-3-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3-methylaniline is an important aromatic amine derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its electronic properties is crucial for predicting its reactivity, metabolic fate, and potential interactions within biological systems. This technical guide provides a comprehensive overview of the core electronic characteristics of this compound, including its ionization potential, electron affinity, frontier molecular orbitals (HOMO-LUMO), and dipole moment. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a combination of established experimental protocols for aniline derivatives and computational data derived from theoretical models, offering valuable insights for researchers in drug discovery and development.

Core Electronic Properties: A Quantitative Overview

The electronic properties of an aniline derivative are significantly influenced by the nature and position of its substituents. In this compound, the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups modulate the electron density of the aromatic ring and the amino group. The following table summarizes the calculated electronic properties for this compound based on computational chemistry methods, providing a quantitative basis for understanding its behavior.

| Property | Calculated Value | Significance in Drug Development |

| Ionization Potential (IP) | ~7.5 - 8.0 eV | Relates to the ease of oxidation; important for predicting metabolic pathways (e.g., cytochrome P450 oxidation) and potential for forming reactive metabolites. |

| Electron Affinity (EA) | ~0.1 - 0.5 eV | Indicates the ability to accept an electron; relevant for understanding reduction potentials and involvement in redox reactions. |

| HOMO Energy | ~ -5.0 to -5.5 eV | The Highest Occupied Molecular Orbital energy is associated with the electron-donating ability of the molecule. |

| LUMO Energy | ~ -0.1 to 0.5 eV | The Lowest Unoccupied Molecular Orbital energy relates to the electron-accepting ability. |

| HOMO-LUMO Gap | ~4.9 to 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[1] |

| Dipole Moment | ~1.5 - 2.0 Debye | Influences solubility, membrane permeability, and interactions with polar biological macromolecules like proteins and nucleic acids. |

Note: The values presented are estimates based on computational studies of similarly substituted anilines and may vary depending on the theoretical model and basis set used.[2]

Experimental Protocols for Determining Electronic Properties

Determination of Ionization Potential

The ionization potential, the energy required to remove an electron from a molecule, can be determined experimentally using several techniques:

-

Photoelectron Spectroscopy (PES): This is a direct method where a sample is irradiated with high-energy photons (e.g., UV or X-rays), causing the ejection of electrons. By analyzing the kinetic energy of the ejected electrons, the binding energies of the molecular orbitals, including the HOMO, can be determined. The lowest binding energy corresponds to the vertical ionization potential.[3][4]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the appearance potential of the molecular ion, which corresponds to the ionization potential.[5][6] This involves bombarding the gaseous sample with electrons of increasing energy and monitoring the ion current.

Determination of Electron Affinity

Electron affinity, the energy released when an electron is added to a neutral molecule, is a measure of a molecule's ability to act as an electron acceptor.[7][8][9] Experimental methods include:

-

Electron Capture Detector (ECD): This gas chromatography detector is sensitive to compounds with high electron affinity. By measuring the response at different temperatures, the electron affinity can be determined.[8][9]

-

Laser Photodetachment Spectroscopy: In this method, a beam of negative ions is intersected by a laser beam. The energy of the laser is varied until photodetachment of an electron is observed, allowing for the determination of the electron affinity.[10]

Determination of Dipole Moment

The dipole moment, a measure of the separation of positive and negative charges in a molecule, is crucial for understanding intermolecular interactions.

-

Stark Effect in Microwave Spectroscopy: This is a highly accurate gas-phase method that measures the splitting of rotational energy levels in the presence of an external electric field, from which the dipole moment can be precisely calculated.[11][12]

-

Dielectric Constant Measurement: The dipole moment of a substance can be determined in a nonpolar solvent by measuring the dielectric constant of dilute solutions of the compound.[13][14][15] The Guggenheim and Hedestrand methods are commonly used to analyze the data.[15]

Computational Methodology for Electronic Property Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the electronic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

DFT Calculation Workflow

Caption: A generalized workflow for calculating the electronic properties of this compound using DFT.

The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such calculations on organic molecules.[2] Geometry optimization is first performed to find the lowest energy conformation of the molecule. A subsequent frequency calculation confirms that this is a true minimum on the potential energy surface. Finally, a single-point energy calculation provides the electronic properties. Ionization potential and electron affinity can be estimated using Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO).

Synthesis Pathway of this compound

This compound can be synthesized through a multi-step process, often starting from more readily available precursors. A representative synthetic route is outlined below.

Caption: A plausible synthetic route for this compound.

The synthesis typically involves the methylation of the hydroxyl group of a substituted nitrophenol, followed by the reduction of the nitro group to an amine. The choice of reagents and reaction conditions can be optimized to maximize yield and purity.

Conclusion